Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
Overview
Description
“Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C7H3KN4O3 . It is a solid substance with a molecular weight of 230.22 . The compound belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4N4O3.K/c12-7(13)6-10-5(11-14-6)4-3-8-1-2-9-4;/h1-3H,(H,12,13);/q;+1/p-1
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 230.22 . The InChI code provides information about its molecular structure and formula .
Scientific Research Applications
Antimycobacterial Activity
Substituted isosteres of pyrazinecarboxylic acids, including compounds similar to potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate, have been synthesized and tested against Mycobacterium tuberculosis. The study explored derivatives with the aim of improving cellular permeability through increased lipophilicity and expected biotransformation by esterases after penetrating the mycobacterial cell wall. These compounds exhibited a range of activities, some with potency up to 16 times that of pyrazinamide, indicating a potential for the development of new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Metal-Involved Solvothermal Interconversions
Research into the solvothermal reactions of dipyrazinyl compounds bearing oxadiazole spacers revealed reversible conversions in the presence of metal salts. This study sheds light on the controllability and mechanism of these reactions, opening avenues for the creation of crystalline materials with novel supramolecular architectures. The potential applications in material science highlight the versatility and importance of pyrazinyl substituted azole derivatives, including this compound, in the development of new materials (Li et al., 2010).
Synthesis and Antimicrobial Activities
The synthesis and biological evaluation of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety, including structures similar to this compound, have been reported. These compounds were synthesized and screened for antibacterial and antifungal activities against various microbes. The findings suggest these derivatives as promising candidates for further development as antimicrobial agents, underlining the chemical's potential for medicinal chemistry applications (Siddiqui et al., 2013).
Future Directions
Properties
IUPAC Name |
potassium;3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O3.K/c12-7(13)6-10-5(11-14-6)4-3-8-1-2-9-4;/h1-3H,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPMPCQFMIRBAK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3KN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351615-33-2 | |
Record name | potassium 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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